molecular formula C16H27NO B1249941 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine CAS No. 117137-69-6

1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

Cat. No.: B1249941
CAS No.: 117137-69-6
M. Wt: 249.39 g/mol
InChI Key: UAIYHWLHQSKQLW-PEGOPYGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 4-Dodecadienoic acid pyrrolidide, also known as 1-(2, 4-dodecadienoyl)pyrrolidine, belongs to the class of organic compounds known as n-acylpyrrolidines. These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 2, 4-Dodecadienoic acid pyrrolidide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dodecadienoic acid pyrrolidide is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dodecadienoic acid pyrrolidide can be found in herbs and spices and pepper (spice). This makes 2, 4-dodecadienoic acid pyrrolidide a potential biomarker for the consumption of these food products.
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine is a N-acylpyrrolidine. It has a role as a metabolite.

Properties

CAS No.

117137-69-6

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

(2E,4E)-1-pyrrolidin-1-yldodeca-2,4-dien-1-one

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h8-10,13H,2-7,11-12,14-15H2,1H3/b9-8+,13-10+

InChI Key

UAIYHWLHQSKQLW-PEGOPYGQSA-N

SMILES

CCCCCCCC=CC=CC(=O)N1CCCC1

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)N1CCCC1

Canonical SMILES

CCCCCCCC=CC=CC(=O)N1CCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
Reactant of Route 4
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
Reactant of Route 5
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.